molecular formula CrO4P B1215815 Phosphocol P32 CAS No. 24381-60-0

Phosphocol P32

Cat. No.: B1215815
CAS No.: 24381-60-0
M. Wt: 147.97 g/mol
InChI Key: IKZBVTPSNGOVRJ-ZYUMTRPDSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphocol P32, with the generic name Chromic Phosphate P 32, is a radiopharmaceutical compound classified as a therapeutic radiopharmaceutical . It is a colloidal suspension where the radioactive isotope Phosphorus-32 is bound to chromic phosphate, making it a pure beta emitter . The isotope has a physical half-life of 14.3 days and decays by emitting beta particles with a mean energy of 0.695 MeV and a maximum tissue penetration of approximately 8 mm . This limited penetration allows for localized radiation delivery. The primary research applications of this compound are in oncology, particularly for studying the treatment of malignant effusions, which are leakages of fluid into body cavities such as the peritoneum (abdominal cavity) or pleura (lung cavity) as a consequence of metastatic cancer . Its mechanism of action involves the localized emission of beta radiation, which damages the DNA of tumor cells, leading to cell death and potentially reducing fluid accumulation . Preclinical studies suggest that the radiation from P-32 can induce tumor cell apoptosis (programmed cell death), a process that may be regulated by proteins such as Apo2.7, caspase-3, Bcl-2, and Bax . Furthermore, research indicates that the anti-cancer effects may also involve the inhibition of angiogenesis, as demonstrated by a reduction in microvessel density (MVD) in tumor models . The compound is for research use only and is not for diagnostic or therapeutic use in humans. Strict safety protocols must be followed when handling this material, as the high-energy beta emission requires shielding with materials such as acrylic glass and monitoring with personal dosimeters .

Properties

CAS No.

24381-60-0

Molecular Formula

CrO4P

Molecular Weight

147.97 g/mol

IUPAC Name

chromium(3+);trioxido(oxo)-(32P)λ5-phosphane

InChI

InChI=1S/Cr.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3/i;5+1

InChI Key

IKZBVTPSNGOVRJ-ZYUMTRPDSA-K

SMILES

[O-]P(=O)([O-])[O-].[Cr+3]

Isomeric SMILES

[O-][32P](=O)([O-])[O-].[Cr+3]

Canonical SMILES

[O-]P(=O)([O-])[O-].[Cr+3]

Other CAS No.

28612-25-1

Synonyms

chromic (+3) phosphate (1:1), 32P-labeled
chromic phosphate (chrome+3, 1:1), 32P-labeled

Origin of Product

United States

Scientific Research Applications

Treatment of Malignant Effusions

Phosphocol P32 is administered intraperitoneally or intrapleurally to treat malignant effusions caused by cancers such as ovarian and prostate cancer. The treatment aims to reduce fluid accumulation in body cavities, which can be symptomatic of advanced malignancies .

  • Dosage : Typical doses range from 370 to 740 megabecquerels for intraperitoneal instillation and 222 to 444 megabecquerels for intrapleural instillation .

Intratumoral Injection

In cases of refractory solid tumors, this compound can be injected directly into the tumor site. A Phase II study demonstrated a response rate of 71% among patients with drug-resistant tumors, with complete remission observed in 41% of cases .

  • Survival Rates : The median survival for treated patients was reported at 13 months, indicating significant potential for improving patient outcomes in difficult-to-treat cancers .

Case Study 1: Efficacy in Solid Tumors

A study involving 17 patients with chemotherapy-resistant tumors found that intratumoral injections of this compound led to substantial tumor regression. Notably, one patient experienced thrombocytopenia but no other severe side effects were reported .

Case Study 2: Biological Distribution

Research examining the biological distribution of this compound in pancreatic carcinoma models revealed significant tumor necrosis rates and apoptosis induction following treatment. The study highlighted the effective localization of the isotope within tumor tissues and its impact on microvascular density .

Comparative Studies

Comparative analyses have shown that this compound exhibits superior efficacy over other beta-emitting isotopes like yttrium-90 in certain contexts. For instance, studies indicated that this compound caused more significant double-stranded DNA breaks than yttrium-90, suggesting its potential as a more effective therapeutic agent .

Isotope Mechanism Efficacy
This compoundIncorporation into DNAHigher double-strand breakage rates
Yttrium-90Extracellular electron emissionLower efficacy in certain tumor types

Safety Profile

This compound has a well-documented safety profile with low toxicity levels reported in clinical applications. While some patients may experience mild side effects such as transient radiation sickness or localized inflammation, severe adverse effects are rare when administered correctly .

Chemical Reactions Analysis

Radioactive Decay Mechanism

Phosphorus-32 undergoes beta-minus decay with a half-life of 14.3 days , transforming into stable sulfur-32 (³²S) while emitting high-energy beta particles (β⁻) and antineutrinos (̄νₑ):

1532P1632S+β+νˉe^{32}_{15}\text{P}\rightarrow ^{32}_{16}\text{S}+\beta^-+\bar{\nu}_e

Key Decay Characteristics:

ParameterValueSource
Maximum Beta Energy1.71 MeV
Average Beta Energy0.695 MeV
Physical Half-Life14.3 days
Maximum Beta Range in Tissue8.0 mm (0.76 cm average)

This decay generates ionizing radiation that disrupts chemical bonds in biological systems, particularly in DNA and phosphorylated molecules .

DNA Incorporation and Strand Breakage

Phosphorus-32 integrates into replicating DNA during the S-phase of cell division, substituting for stable phosphorus in phosphate groups. Upon decay, two critical reactions occur:

  • Chemical Transformation : The ³²P atom decays to ³²S, breaking the sugar-phosphate backbone of the DNA strand .

  • Beta Particle Interaction : The emitted beta particle travels ~2 nm, inducing double-strand breaks (DSBs) in the complementary DNA strand .

Experimental Findings:

  • Double-Strand Break Efficiency : 32P achieves DSBs at 10× higher efficiency compared to non-incorporated beta emitters (e.g., ⁹⁰Y) .

  • Cytotoxicity Correlation : Tumor cell death correlates with phosphorylated histone H2AX (γ-H2AX) levels, a DSB biomarker .

Therapeutic Radiolytic Reactions

In clinical applications, Phosphocol P32’s beta particles ionize intracellular water, producing cytotoxic species:

H2OβH++OH+H2O2+O2\text{H}_2\text{O}\xrightarrow{\beta^-}\text{H}^++\text{OH}^-+\text{H}_2\text{O}_2+\text{O}_2^{--}

Reactive Oxygen Species (ROS) Profile:

ROS TypeEffect on Cancer CellsSource
Hydroxyl radical (- OH)Direct DNA/protein oxidation
Hydrogen peroxide (H₂O₂)Apoptosis induction
Superoxide (O₂⁻)Mitochondrial membrane damage

These reactions induce apoptosis in malignant cells while sparing healthy tissue due to localized radiation delivery .

Colloidal Stability and In Vivo Reactivity

This compound’s chromic phosphate matrix ensures minimal systemic absorption, with key chemical interactions:

Hydrolysis and Biodistribution:

ProcessReactionOutcomeSource
Colloid RetentionCrPO₄ → Cr³⁺ + PO₄³⁻ (slow hydrolysis)Localized radiation exposure
Leakage (Rare)³²PO₄³⁻ ↔ plasma inorganic phosphateBone marrow uptake

Less than 1% of administered ³²P enters systemic circulation, with 60% excreted renally within 24 hours .

Radiation Shielding Considerations

Phosphorus-32’s beta emissions require low atomic number (Z) shielding to minimize bremsstrahlung X-rays:

Shielding Performance:

MaterialThickness for 99% AttenuationSecondary Radiation RiskSource
Acrylic5 mmNegligible
Lead3 mmHigh bremsstrahlung

This dictates the use of acrylic/Plexiglas in handling protocols .

This compound’s efficacy arises from its dual mechanism of direct DNA incorporation and radiolytic ROS generation, making it a potent tool in managing malignant effusions. Its chemical stability and predictable decay profile underpin its clinical utility, while stringent shielding protocols mitigate occupational hazards .

Comparison with Similar Compounds

Compounded Chromic Phosphate P32 Colloids

Compounded P32 chromic phosphate suspensions are the primary alternatives to the discontinued Phosphocol P32. Key comparisons include:

Attribute This compound (Original) Compounded P32 Colloids
Availability Discontinued in 2009 (U.S. market) Available via specialized compounding pharmacies
Formulation Colloidal suspension Microaggregate suspension
Critical Quality Attributes Met FDA-approved specifications Comparable in particle size, stability, and efficacy
Dosage 5 mCi/mL (standardized concentration) Similar dosing protocols retained
Storage Room temperature (20–25°C) Likely identical storage requirements
Safety Profile Leukemia risk noted post-treatment Similar risks due to P32 emissions

Key Findings :

  • Compounded versions are therapeutically equivalent, ensuring continuity in clinical applications such as pleural effusion management .

Other P32-Labeled Compounds in Non-Therapeutic Contexts

a. P32 in Biochemical Studies
  • Phosphatidic Acid Turnover: P32-labeled phosphatidic acid is used to study sodium transport mechanisms in cellular membranes, though this application is purely experimental .
  • Algal Phosphate Uptake : P32 tracks phosphate absorption in marine algae (e.g., Phaeodactylum tricornutum), aiding environmental research .
b. Viral P32 Proteins
  • Sheep Pox Virus (SPPV) and LSDV: The P32 protein is a conserved antigen in poxviruses, serving as a diagnostic marker and vaccine candidate. However, it is structurally and functionally distinct from this compound .

Non-P32 Radiocolloids

Though outside the provided evidence, other radiocolloids like Yttrium-90 (Y-90) microspheres are used for similar intra-cavitary therapies. Comparatively:

  • Y-90 : Emits beta radiation with higher energy (2.28 MeV vs. P32’s 1.71 MeV), offering deeper tissue penetration but shorter half-life (64 hours vs. 14.3 days for P32) .
  • Gold-198 Colloid : Historical use in effusion management, but largely replaced by P32 and Y-90 due to higher gamma emissions and handling complexity.

Preparation Methods

Reagent Preparation and Reaction Conditions

  • Chromic Acid Solution : 10 mg/ml in pyrogen-free water.

  • Phosphoric Acid Solution : 10 mg/ml, spiked with carrier-free 32P^{32}\text{P}-orthophosphoric acid to achieve 1 mCi P32 per mg of chromic phosphate.

  • Reducing Agent : Sodium sulfite (200 mg/ml) to stabilize chromium in its +3 oxidation state.

The reaction proceeds at boiling temperature with continuous air agitation to prevent sedimentation. Adding gelatin (5.5 mg/ml) ensures colloidal stability by forming protective hydrophilic layers around chromic phosphate particles.

Kinetic and Thermodynamic Considerations

The exothermic reaction between chromic acid and phosphoric acid produces chromic phosphate (CrPO4\text{CrPO}_4):

2CrO3+3H3PO42CrPO4+3H2O+O22 \text{CrO}3 + 3 \text{H}3\text{PO}4 \rightarrow 2 \text{CrPO}4 + 3 \text{H}2\text{O} + \text{O}2 \uparrow

Chromatographic analysis confirms a 90% conversion efficiency, with residual orthophosphate ions reduced to <4% after dialysis.

Purification and Sterilization Protocols

Dialysis for Ionic Impurity Removal

Post-synthesis, the colloidal suspension undergoes overnight dialysis using cellulose membranes to reduce free orthophosphate content from 10% to 1–4%. This step eliminates unbound P32, ensuring radiochemical purity >96%.

Thermal Sterilization

Autoclaving at 112°C for 30 minutes achieves sterility but slightly increases free orthophosphate levels (3–4%) due to partial colloidal degradation. Adjusting pH to 6–7 pre-sterilization mitigates hydrolysis, as evidenced by:

pHHydrolysis Rate (%/24h)
5.00.8
7.00.2
9.01.5

Data derived from accelerated stability testing at 40°C.

Quality Control and Physicochemical Characterization

Particle Size Distribution

This compound exhibits a bimodal particle distribution:

  • 50% primary particles: ~200 Å diameter.

  • 50% aggregates: 500–1000 Å.
    Dynamic light scattering (DLS) confirms colloidal stability, with no sedimentation observed over 30 days at 4°C.

Radiochemical Purity Assessment

Thin-layer chromatography (TLC) on Whatman No. 1 paper using isopropyl alcohol/water/trichloroacetic acid/ammonia (75:25:5:0.3 v/v) reveals:

  • Colloidal CrPO4\text{CrPO}_4: Rf=0R_f = 0.

  • Free PO43\text{PO}_4^{3-}: Rf=0.70.8R_f = 0.7–0.8.

Industrial-Scale Production Challenges

Corrosion and Material Compatibility

Stainless steel (25-12 SCb) reactors resist nitric acid corrosion but require post-processing resin columns to remove leached chromium and nickel.

Yield Optimization

Comparative studies show lanthanum carriers improve P32 recovery to 92% vs. 80% with iron. However, gelatin concentrations >5.5 mg/ml induce viscosity-driven handling difficulties .

Q & A

Basic Research Question: What safety protocols are critical when handling Phosphocol P32 in laboratory settings?

Methodological Answer:
this compound, a β-emitting radiopharmaceutical, requires strict adherence to radiation safety protocols. Key steps include:

  • Shielding : Use lead or acrylic shielding during preparation and handling to minimize exposure .
  • Contamination Monitoring : Regularly monitor work surfaces and personnel with Geiger-Müller counters.
  • Waste Disposal : Follow NRC/Agreement State guidelines for radioactive waste, including decay storage (≥10 half-lives for P32) before disposal .
  • Personal Protective Equipment (PPE) : Wear lab coats, gloves, and dosimeters. Refer to institutional Radiation Safety Office protocols for training records .

Basic Research Question: How can researchers validate this compound concentration in experimental samples?

Methodological Answer:
Validate concentration using gamma spectrometry or liquid scintillation counting (LSC):

  • Gamma Spectrometry : Measure the 1.7 MeV β-particles; calibrate detectors with certified P32 standards.
  • LSC : Use quench correction curves and internal standardization (e.g., adding a known activity of H-3 or C-14) to account for matrix effects .
  • Cross-Validation : Compare results with mass spectrometry (e.g., ICP-MS) for non-radioactive phosphate quantification .

Basic Research Question: What literature review strategies are recommended for designing this compound studies?

Methodological Answer:
Apply systematic review frameworks:

  • PICO Framework : Define Population (e.g., cell lines/animal models), Intervention (P32 dosage), Comparison (non-radioactive controls), and Outcome (e.g., tumor regression) .
  • Database Searches : Use PubMed/MEDLINE with MeSH terms like "Chromic Phosphate P32/therapeutic use" AND "Neoplasms/radiotherapy." Filter for preclinical/clinical studies post-1990 .
  • Bias Assessment : Use tools like SYRCLE’s RoB for animal studies to evaluate internal validity .

Advanced Research Question: How to optimize this compound dosage in in vivo tumor models using experimental design frameworks?

Methodological Answer:
Employ a Central Composite Design (CCD) for dose-response optimization:

  • Variables : P32 activity (5–15 mCi), administration frequency, and tumor volume .
  • Response Surface Modeling : Fit data to quadratic equations (e.g., Y=a0+a1P1+a33P32Y = a_0 + a_1P_1 + a_{33}P_3^2) to identify optimal dosages minimizing healthy tissue toxicity .
  • Validation : Replicate results in ≥3 animal cohorts and compare with historical data using ANOVA (p<0.05) .

Advanced Research Question: How to resolve contradictions in this compound efficacy data across studies?

Methodological Answer:
Address discrepancies through:

  • Meta-Analysis : Pool data from ≥5 studies using random-effects models (e.g., RevMan) to quantify heterogeneity (I² statistic) .
  • Sensitivity Analysis : Exclude outliers (e.g., studies with high RoB scores) and re-analyze effect sizes .
  • Mechanistic Studies : Investigate variables like tumor hypoxia (via pO₂ probes) affecting P32 uptake .

Advanced Research Question: What methodologies enable integration of this compound with molecular targeting agents?

Methodological Answer:
Combine P32 with ligand-conjugated nanoparticles:

  • Conjugation Chemistry : Use carbodiimide crosslinkers (e.g., EDC/NHS) to attach peptides (e.g., RGD for αvβ3 integrins) to P32-colloidal suspensions .
  • In Vivo Tracking : Employ SPECT/CT imaging with co-administered Tc-99m to validate targeting efficiency .
  • Dosimetry : Calculate absorbed dose (Gy/MBq) using OLINDA/EXM software .

Advanced Research Question: How to assess this compound’s long-term stability under varying storage conditions?

Methodological Answer:
Design accelerated stability studies:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (60–75% RH), and light exposure .
  • Analytical Methods : Monitor radiochemical purity via TLC (silica gel, methanol:water 90:10); degradation products appear as secondary peaks .
  • Kinetic Modeling : Use Arrhenius equation to extrapolate shelf life at 25°C from high-temperature data .

Advanced Research Question: What statistical approaches are suitable for analyzing this compound’s heterogeneous biodistribution data?

Methodological Answer:
Apply spatial statistics:

  • Geometric Variance Analysis : Calculate P32’s coefficient of variation (CV) across tissue samples; use ANOVA with post-hoc Tukey tests for regional comparisons .
  • Cluster Detection : Apply Getis-Ord Gi* hotspot analysis to identify tumor regions with abnormal uptake .
  • Machine Learning : Train Random Forest models on PET/MRI radiomics features to predict P32 retention .

Advanced Research Question: How to address ethical considerations in human trials involving this compound?

Methodological Answer:
Follow FINER criteria for ethical rigor:

  • Feasibility : Ensure dosages comply with ALARA principles (≤50 mCi per trial phase) .
  • Informed Consent : Disclose risks (e.g., secondary malignancies) using visual aids for low-literacy participants .
  • Data Monitoring : Appoint an independent DSMB to review adverse events quarterly .

Advanced Research Question: What mechanistic studies elucidate this compound’s interaction with mitochondrial pathways?

Methodological Answer:
Use proteomics and metabolomics :

  • Mitochondrial Isolation : Centrifuge cell lysates at 12,000×g to extract mitochondria; confirm purity via COX IV WB .
  • Seahorse Analysis : Measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) post-P32 exposure .
  • Pathway Enrichment : Analyze RNA-seq data with GSEA to identify downregulated oxidative phosphorylation genes (e.g., NDUFS1, COX5B) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Phosphocol P32
Reactant of Route 2
Phosphocol P32

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